3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide
Description
The exact mass of the compound 3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide is 403.11366728 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-3-23-12-14(16(22-23)25-4-2)15(24)19-17-20-21-18(27-17)26-11-10-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMEHHPZNKCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound through various research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antifungal Activity
Recent studies have highlighted the antifungal properties of pyrazole derivatives. For instance, a series of synthesized pyrazole carboxamides demonstrated significant antifungal activity against various phytopathogenic fungi. In particular, derivatives similar to our compound were tested against Rhizoctonia solani, showing an effective concentration (EC50) value of 0.37 μg/mL, which is competitive with established fungicides like carbendazole .
| Compound | Target Fungi | EC50 (μg/mL) |
|---|---|---|
| 7ai | Rhizoctonia solani | 0.37 |
| 7bk | Alternaria porri | 35.05 |
This data indicates that structurally related pyrazole compounds may exhibit potent antifungal properties, suggesting that 3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide could similarly be effective.
Anti-inflammatory Activity
Pyrazoles have been recognized for their anti-inflammatory effects, often acting as inhibitors of cyclooxygenase enzymes (COX). In a study evaluating various pyrazole derivatives for their anti-inflammatory activity using a carrageenan-induced rat paw edema model, compounds demonstrated significant reductions in inflammation markers such as TNF-α and IL-6 .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 5b | 76 | 86 |
These results suggest that our compound may also possess anti-inflammatory properties, enhancing its therapeutic potential.
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. Some compounds have shown promising results in inhibiting cancer cell proliferation across various cancer types. For example, certain pyrazoles exhibited cytotoxic effects against human cancer cell lines in vitro . Given the structural similarities to known anticancer agents, 3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide may also exhibit similar activities.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antifungal Study : A comprehensive study synthesized multiple pyrazole carboxamides and tested them against four types of phytopathogenic fungi. The results indicated that certain derivatives had remarkable antifungal activity comparable to commercial fungicides .
- Inflammation Model : In vivo studies demonstrated that pyrazole derivatives significantly reduced paw edema in rat models, suggesting their potential use in treating inflammatory conditions .
- Cytotoxicity Tests : Pyrazole compounds were evaluated for their cytotoxic effects on various cancer cell lines, with some showing IC50 values in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
